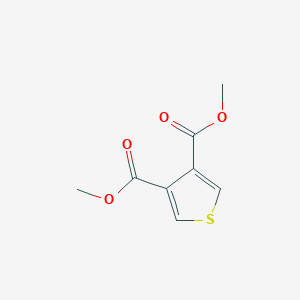

Dimethyl thiophene-3,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl thiophene-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPFISOQOOJNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729204 | |

| Record name | Dimethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-35-3 | |

| Record name | Dimethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dimethyl thiophene-3,4-dicarboxylate" CAS number and properties

An In-depth Technical Guide to Dimethyl thiophene-3,4-dicarboxylate

Introduction

This compound is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its rigid thiophene core, functionalized with two chemically versatile methyl ester groups, makes it an attractive scaffold for the synthesis of complex molecular architectures. Thiophene-containing molecules are known to exhibit a wide range of biological activities, and diesters like this one are key intermediates for creating derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.[1] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, characterization data, and its applications for researchers in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting. This compound is identified by the CAS number 4282-35-3.[1][2][3][4] At room temperature, it exists as a solid.[3] While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, its properties can be predicted based on its structure and are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 4282-35-3 | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₈O₄S | [1][2][4] |

| Molecular Weight | 200.21 g/mol | [1][2][4] |

| Canonical SMILES | COC(=O)C1=CSC=C1C(=O)OC | [1][2][4] |

| Physical Form | Solid | [3] |

Synthesis and Purification: A Validated Protocol

The most direct and classical approach for synthesizing this compound is the Fischer-Speier esterification of its corresponding diacid, thiophene-3,4-dicarboxylic acid (CAS: 4282-29-5). This method is reliable, scalable, and utilizes common laboratory reagents.

Causality and Experimental Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction.[5] To ensure a high yield of the desired diester, the equilibrium must be shifted towards the products. This is achieved by two key principles applied in the protocol:

-

Use of Excess Reagent: Methanol is used in large excess, serving as both the reactant and the solvent. According to Le Châtelier's principle, increasing the concentration of a reactant drives the reaction forward.

-

Removal of Water: While not explicitly using a Dean-Stark trap in this simple protocol, the hygroscopic nature of the concentrated sulfuric acid catalyst and the large excess of solvent help to minimize the reverse reaction (ester hydrolysis).

The following workflow diagram illustrates the key stages of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Thiophene-3,4-dicarboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-3,4-dicarboxylic acid (1.0 eq.) in anhydrous methanol (approx. 20-30 mL per gram of diacid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 2-5 mol% relative to the diacid) dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the polar diacid starting material.

-

Work-up: After cooling the mixture to room temperature, reduce the volume of methanol using a rotary evaporator.

-

Neutralization: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Spectroscopic Characterization

| Technique | Predicted Signals | Rationale |

| ¹H NMR | δ ~8.0-8.2 ppm (s, 2H)δ ~3.9 ppm (s, 6H) | The two protons on the thiophene ring (H-2 and H-5) are chemically equivalent and appear as a singlet in the aromatic region. The six protons of the two equivalent methyl ester groups appear as a sharp singlet. |

| ¹³C NMR | δ ~163-165 ppm (C=O)δ ~135-138 ppm (C3, C4)δ ~130-132 ppm (C2, C5)δ ~52-54 ppm (-OCH₃) | Four distinct signals are expected: the carbonyl carbon of the ester, the two quaternary carbons of the thiophene ring attached to the esters, the two CH carbons of the thiophene ring, and the methyl carbon of the ester. |

| IR (Infrared) | ~1720 cm⁻¹ (strong, sharp)~3100 cm⁻¹ (weak)~1250 cm⁻¹ (strong) | A strong C=O stretch is characteristic of the ester functional group. A weak C-H stretch above 3000 cm⁻¹ corresponds to the aromatic C-H bonds. A strong C-O stretch is also expected for the ester linkage. |

Reactivity and Applications in Synthesis

This compound is a valuable synthetic intermediate due to the reactivity of its ester functionalities and the thiophene ring.

Reactivity of the Ester Groups

The methyl ester groups can undergo standard ester transformations, such as:

-

Hydrolysis: Conversion back to the dicarboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form the corresponding diamides, opening pathways to new bioactive compounds.

-

Reduction: Reduction with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) to yield the corresponding diol, 3,4-bis(hydroxymethyl)thiophene.

Role as a Bioactive Scaffold

The compound itself has been noted for its bioactivity, with reports suggesting it has cytotoxic properties and can act as an alkylating agent for DNA and RNA.[1] This inherent activity, combined with its utility as a synthetic platform, makes it a compound of interest in drug discovery programs. Derivatives of similar thiophene dicarboxylates have been synthesized and evaluated for potent anticancer and antimicrobial activities.

The role of this molecule as a foundational building block is visualized below.

Caption: Synthetic utility of this compound as a chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a foundational reagent whose structural simplicity belies its significant potential in advanced chemical synthesis. While some of its fundamental physical properties require more thorough documentation in scientific literature, its synthesis is straightforward via established esterification methods. Its proven utility as a precursor to bioactive molecules and functional materials ensures its continued relevance to researchers in both academic and industrial laboratories. Adherence to proper safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Synthesis of Dimethyl Thiophene-3,4-dicarboxylate

Foreword: The Significance of Dimethyl Thiophene-3,4-dicarboxylate in Modern Research

This compound is a pivotal building block in the landscape of organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science. Its thiophene core, adorned with two electronically significant methoxycarbonyl groups, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of a robust and reliable synthetic pathway to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights. Our focus is to not only provide a procedural blueprint but to also elucidate the underlying chemical rationale, thereby empowering researchers to adapt and optimize these methods for their specific applications.

Strategic Approach to Synthesis: The Paal-Knorr Thiophene Synthesis

Among the various methodologies for constructing the thiophene ring, the Paal-Knorr synthesis stands out for its efficiency and directness in converting 1,4-dicarbonyl compounds into the corresponding thiophenes.[1][2][3][4] This approach is particularly well-suited for the synthesis of this compound, utilizing a readily accessible 1,4-dicarbonyl precursor.

The core of this strategy involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to effect the cyclization and formation of the thiophene ring.[1][2][4]

Logical Framework for the Paal-Knorr Synthesis

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Part 1: Synthesis of the 1,4-Dicarbonyl Precursor: Dimethyl 2,3-diacetylsuccinate

The cornerstone of this synthetic route is the preparation of the 1,4-dicarbonyl precursor, dimethyl 2,3-diacetylsuccinate. This compound can be synthesized from commercially available starting materials. A common method involves the reaction of dimethyl maleate with acetaldehyde in the presence of a radical initiator.[5]

Experimental Protocol: Synthesis of Dimethyl 2,3-diacetylsuccinate

Materials:

-

Dimethyl maleate

-

Acetaldehyde

-

Radical initiator (e.g., benzoyl peroxide)

-

High-pressure reactor

-

Distillation apparatus

Procedure:

-

A mixture of dimethyl maleate, acetaldehyde (in a molar ratio of approximately 1:1.0-1.5), and a catalytic amount of a radical initiator (e.g., 0.01-0.05 weight ratio to dimethyl maleate) is prepared.[5]

-

This mixture is continuously fed into a high-pressure reactor using a high-pressure metering pump.[5]

-

The reaction is typically carried out at a temperature of 115-140 °C and a pressure of 1.0-2.0 MPa.[5]

-

The reaction mixture is continuously discharged from the reactor.

-

After the reaction, excess acetaldehyde is removed by atmospheric distillation.

-

The resulting crude product is then purified by vacuum distillation to yield dimethyl 2,3-diacetylsuccinate.

Part 2: The Core Reaction: Paal-Knorr Thiophene Synthesis

With the 1,4-dicarbonyl precursor in hand, the next crucial step is the cyclization to form the thiophene ring. This is achieved through the Paal-Knorr reaction, which employs a sulfurizing agent to replace the carbonyl oxygens with sulfur and facilitate ring closure. Lawesson's reagent is a preferred sulfurizing agent due to its milder reaction conditions compared to phosphorus pentasulfide.[4]

Reaction Mechanism: A Stepwise Look

The mechanism of the Paal-Knorr thiophene synthesis is thought to proceed through the following key steps:

-

Thionation: The sulfurizing agent (e.g., Lawesson's reagent) reacts with the carbonyl groups of the 1,4-dicarbonyl compound to form thioketone intermediates.[2]

-

Enolization/Thioenolization: The thioketone intermediate undergoes tautomerization to form a thioenol.

-

Cyclization: An intramolecular nucleophilic attack of the thioenol onto the other thiocarbonyl group initiates the ring closure.

-

Dehydration/Dehydrosulfurization: The resulting intermediate undergoes dehydration and elimination of a sulfur-containing byproduct to yield the aromatic thiophene ring.

Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl 2,3-diacetylsuccinate

-

Lawesson's reagent

-

Anhydrous toluene (or other high-boiling aprotic solvent)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 2,3-diacetylsuccinate in anhydrous toluene.

-

Add Lawesson's reagent (typically 0.5-1.0 equivalents relative to the dicarbonyl compound).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Part 3: Purification and Characterization

Rigorous purification and unambiguous characterization are paramount to ensure the synthesized this compound meets the high standards required for subsequent applications.

Purification by Recrystallization

For further purification, recrystallization is an effective technique. The choice of solvent is critical and is determined by the solubility profile of the compound. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature.

Recommended Solvent System:

A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent such as hexane or heptane is often effective.[6][7] The product is dissolved in a minimal amount of the hot polar solvent, and the non-polar solvent is added dropwise until turbidity is observed. Upon slow cooling, crystals of the purified product should form.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and purity of the final product. The expected ¹H and ¹³C NMR spectral data provide a unique fingerprint for this compound.

Expected NMR Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.9-8.1 | Singlet | Thiophene ring protons (H-2, H-5) |

| ¹H | ~3.9 | Singlet | Methyl ester protons (-OCH₃) |

| ¹³C | ~163 | Singlet | Carbonyl carbons (-C=O) |

| ¹³C | ~135 | Singlet | Thiophene ring carbons (C-3, C-4) |

| ¹³C | ~128 | Singlet | Thiophene ring carbons (C-2, C-5) |

| ¹³C | ~52 | Singlet | Methyl ester carbons (-OCH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is an estimation based on typical values for similar structures.[8][9]

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The Paal-Knorr synthesis provides a robust and efficient route to this compound from the readily prepared 1,4-dicarbonyl precursor, dimethyl 2,3-diacetylsuccinate. This guide has detailed the critical steps, from the synthesis of the starting material to the final purification and characterization of the target molecule. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently produce high-purity this compound, a key building block for innovation in pharmaceuticals and materials science.

References

- 1. Diethyl 2,3-diacetylsuccinate | 2049-86-7 | Benchchem [benchchem.com]

- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. rroij.com [rroij.com]

- 5. CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

"Dimethyl thiophene-3,4-dicarboxylate" chemical reactivity and stability

An In-Depth Technical Guide to the Chemical Reactivity and Stability of Dimethyl Thiophene-3,4-dicarboxylate

Introduction

This compound (DMTD) is a heterocyclic compound featuring a five-membered thiophene ring symmetrically substituted with two methyl ester groups at the 3 and 4 positions. This unique arrangement of an electron-rich aromatic core flanked by electron-withdrawing functional groups imparts a versatile chemical character, making it a valuable building block in both medicinal chemistry and materials science. In pharmaceutical research and development, the parent diacid, thiophene-3,4-dicarboxylic acid, is recognized as a crucial intermediate for assembling complex molecular frameworks and novel therapeutic agents.[1] In materials science, derivatives of DMTD serve as key monomers in the synthesis of advanced π-conjugated polymers with applications in optoelectronics.[2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical reactivity and stability of DMTD. By understanding its reaction pathways and degradation profiles, scientists can better leverage this compound for the rational design of new molecules and materials.

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 4282-35-3[3][4][5] |

| Molecular Formula | C₈H₈O₄S[3][4] |

| Molecular Weight | 200.21 g/mol [3][4] |

| SMILES | COC(=O)C1=CSC=C1C(=O)OC[3][4] |

| Physical Form | Solid[6] |

Section 1: Chemical Reactivity Profile

The reactivity of DMTD is governed by the interplay between the thiophene ring and its two ester substituents. The thiophene core is an aromatic, electron-rich system, while the adjacent ester groups are strongly electron-withdrawing. This electronic push-pull dynamic dictates the primary modes of chemical transformation, which are centered on the ester functionalities and the unsubstituted α-positions (C2 and C5) of the thiophene ring.

Reactions at the Ester Functional Groups

The vicinal ester groups are the primary sites for synthetic modification, allowing for straightforward conversion into other key functional groups.

The most fundamental reaction of DMTD is the hydrolysis of its two ester groups to yield thiophene-3,4-dicarboxylic acid. This transformation is typically achieved under basic conditions (saponification) followed by acidic workup.

-

Causality: The reaction is catalyzed by hydroxide ions, which act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This tetrahedral intermediate then collapses, expelling a methoxide ion. Subsequent acidification protonates the resulting carboxylate salt to give the dicarboxylic acid. Acid-catalyzed hydrolysis is also possible but often requires harsher conditions. The resulting diacid is a critical precursor in pharmaceutical synthesis.[1]

Experimental Protocol: Saponification of DMTD

-

Dissolve this compound (1.0 eq) in a suitable solvent like methanol or a methanol/water mixture.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by slow addition of concentrated HCl until the pH is ~1-2, resulting in the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield thiophene-3,4-dicarboxylic acid.

DMTD can react with primary or secondary amines to form the corresponding diamides. This reaction is crucial for building libraries of compounds in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.

-

Causality: The reaction proceeds via nucleophilic acyl substitution. While direct reaction with amines is possible, it is often slow. The process can be accelerated by converting the ester to a more reactive species or by using a catalyst. Alternatively, DMTD can first be hydrolyzed to the diacid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HBTU, HATU).

Experimental Protocol: Direct Amidation with an Amine

-

Combine this compound (1.0 eq) and the desired amine (2.5 eq) in a sealed reaction vessel.

-

Optionally, add a catalyst such as sodium methoxide or a Lewis acid.

-

Heat the mixture, with or without a high-boiling point solvent, and monitor for the evolution of methanol.

-

Upon completion, cool the mixture and purify the resulting diamide product, typically by crystallization or column chromatography.

The ester groups can be reduced to primary alcohols to furnish 3,4-bis(hydroxymethyl)thiophene. This diol is another versatile intermediate for further functionalization.

-

Causality: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of methoxide and a second hydride addition to the intermediate aldehyde.

Experimental Protocol: Reduction with LiAlH₄

-

In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (2.0 eq) in an anhydrous ether solvent like THF or diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol, which can be purified by chromatography or crystallization.

Reactions Involving the Thiophene Ring

The unsubstituted C2 and C5 positions of the thiophene ring are susceptible to electrophilic substitution and are key handles for polymerization.

While DMTD itself does not readily polymerize, it is an excellent precursor to monomers used in conducting polymers. The most common strategy involves halogenation (typically bromination) at the C2 and C5 positions. The resulting 2,5-dihalo-thiophene derivative can then undergo cross-coupling reactions.

-

Causality: The electron-withdrawing ester groups deactivate the thiophene ring towards electrophilic substitution. However, the α-positions (C2/C5) remain the most reactive sites. Reagents like N-Bromosuccinimide (NBS) in a polar solvent are effective for this transformation. The resulting dibromide is a versatile monomer for polymerizations like Suzuki or Stille couplings, which are foundational methods for creating π-conjugated systems for organic electronics.[2]

Some reports indicate that DMTD may possess cytotoxic properties, potentially through the alkylation of biological macromolecules like DNA and RNA.[4] This suggests that the molecule, or its metabolites, can act as an electrophile in a biological context. Researchers in drug development should consider this potential mechanism of action and associated toxicity.

Section 2: Stability Profile

The stability of DMTD is a critical consideration for its storage, handling, and application in multi-step syntheses.

| Condition | Stability Assessment | Rationale / Potential Degradation Pathway |

| Thermal | Good to Excellent | The aromatic thiophene ring is inherently stable. Polymers derived from related structures exhibit high thermal stability with decomposition temperatures often exceeding 200 °C.[2][7] DMTD is expected to be stable under typical synthetic heating conditions (reflux in common organic solvents). |

| Photochemical | Moderate | As a conjugated aromatic system, DMTD may be susceptible to degradation upon prolonged exposure to high-energy UV radiation. This could involve ring-opening reactions or polymerization. It is advisable to store the compound protected from light. |

| Acidic pH | Fair to Poor | Susceptible to acid-catalyzed hydrolysis of the ester groups, especially in the presence of water and heat. This will convert the molecule to thiophene-3,4-dicarboxylic acid. |

| Basic pH | Poor | Highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is generally faster and more efficient than acid-catalyzed hydrolysis. Contact with strong bases should be avoided unless hydrolysis is the intended reaction. |

| Redox | Generally Stable | The thiophene ring can be oxidized under harsh conditions, but it is stable to many common oxidizing and reducing agents that target other functional groups. The ester groups are stable to most oxidants but can be reduced by powerful agents like LiAlH₄. |

A potential, though less common, decomposition pathway for derivatives involves rearrangement. For instance, a diferrocenyl 3,4-thiophene dicarboxylate was observed to decompose into an alcohol and the corresponding 3,4-thiophenedicarboxylic anhydride.[8] This suggests that under certain conditions, particularly after hydrolysis to the diacid, intramolecular cyclization to the anhydride is possible.

Section 3: Applications in Research and Development

The specific reactivity and stability of DMTD make it a valuable tool for scientists in multiple disciplines.

-

Pharmaceutical Intermediate: DMTD and its hydrolyzed form, thiophene-3,4-dicarboxylic acid, are versatile scaffolds.[1] The rigid thiophene core can be used to orient functional groups in specific spatial arrangements, a key strategy in designing molecules that fit into the binding pockets of biological targets. The ability to easily convert the esters into amides, alcohols, and other groups allows for extensive Structure-Activity Relationship (SAR) studies.[9]

-

Monomer for Advanced Materials: The ability to functionalize the C2 and C5 positions makes DMTD a foundational block for synthesizing donor-acceptor π-conjugated polymers.[2] These materials are investigated for their hole-transport properties and are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices. The thermal stability of the thiophene core contributes to the robustness of the final polymers.[2]

Conclusion

This compound is a chemically versatile and thermally stable building block. Its reactivity is dominated by the transformations of its ester functionalities—hydrolysis, amidation, and reduction—which provide access to a range of useful derivatives. Simultaneously, the C2 and C5 positions of the thiophene ring can be selectively functionalized, most notably for the synthesis of high-performance conjugated polymers. While stable under neutral and thermal conditions, its susceptibility to acid- and base-catalyzed hydrolysis requires careful consideration during experimental design. A thorough understanding of this reactivity and stability profile enables researchers to effectively harness DMTD for innovation in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4282-35-3 | EAA28235 [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3,4-Dimethylthiophene-2-carboxylic acid | 89639-74-7 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl Thiophene-3,4-dicarboxylate: A Technical Guide to Unexplored Biological Potential

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has emerged as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene, have led to its incorporation into a multitude of approved therapeutic agents.[1][2][3][4] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][4][5][6] This guide focuses on a specific, yet under-explored member of this family: Dimethyl thiophene-3,4-dicarboxylate . While direct biological data on this compound is sparse, this document will provide a comprehensive technical overview of its potential biological activities, drawing upon established knowledge of structurally related thiophene-based compounds. The insights and experimental frameworks presented herein are intended to empower researchers and drug development professionals to unlock the therapeutic promise of this molecule.

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄S | [7] |

| Molecular Weight | 200.21 g/mol | [7][8] |

| CAS Number | 4282-35-3 | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | COC(=O)C1=CSC=C1C(=O)OC | [8] |

The structure of this compound, with its central thiophene ring and two adjacent methoxycarbonyl substituents, presents several key features for potential biological interactions. The ester functionalities can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases in biological systems. The thiophene core itself is electron-rich and can engage in various non-covalent interactions with biological macromolecules.[1]

Potential Biological Activities: An Evidence-Based Extrapolation

The following sections delineate the most probable biological activities of this compound, based on the activities of its close chemical relatives.

Anticancer Potential

A significant body of research points to the potent antiproliferative activity of thiophene derivatives.[1][5][9][10][11][12] Notably, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated significant cytotoxicity against various cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancer cells.[5] Some of these compounds exhibited IC50 values in the low micromolar range, even surpassing the efficacy of the standard chemotherapeutic agent, Doxorubicin, in certain cell lines.[5]

Plausible Mechanisms of Action:

-

Induction of Apoptosis: Many thiophene-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis, through intrinsic pathways.[9]

-

Enzyme Inhibition: Thiophene derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein tyrosine phosphatases.[5]

-

Tubulin Interaction: Certain thiophene carboxamides have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[13]

Experimental Workflow for Assessing Anticancer Activity:

Caption: A streamlined workflow for the evaluation of anticancer properties.

Antimicrobial Activity

Thiophene derivatives have a well-documented history of antimicrobial efficacy.[2] For instance, azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[5] The versatility of the thiophene scaffold allows for chemical modifications that can tune its antimicrobial spectrum and potency.

Potential Targets and Rationale: The antimicrobial activity of thiophenes can arise from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism is highly dependent on the nature and position of the substituents on the thiophene ring.

Protocol for Antimicrobial Susceptibility Testing:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: The microbial suspension is added to each well containing the diluted compound.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance.

Anti-inflammatory and Antioxidant Properties

Many thiophene-containing compounds are recognized for their anti-inflammatory and antioxidant activities.[3][4][10][14] Some commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, feature a thiophene core.[3][4] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[3][4]

Hypothesized Mechanisms:

-

COX/LOX Inhibition: this compound may inhibit COX-1 and/or COX-2, as well as lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3]

-

Radical Scavenging: The electron-rich thiophene ring could potentially act as a radical scavenger, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and inflammation.[10]

Investigative Pathway for Anti-inflammatory and Antioxidant Effects:

Caption: A dual-pathway approach for assessing antioxidant and anti-inflammatory potential.

Future Directions and Conclusion

This compound represents a promising yet largely uninvestigated chemical entity. Based on the extensive literature on its structural analogs, there is a strong rationale for exploring its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental frameworks provided in this guide offer a starting point for a systematic evaluation of these activities.

Further research should also consider the synthesis of derivatives of this compound. The introduction of various functional groups at the 2- and 5-positions of the thiophene ring could significantly modulate its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in optimizing this scaffold to develop novel and effective therapeutic leads.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 4282-35-3 | EAA28235 [biosynth.com]

- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. benthamscience.com [benthamscience.com]

- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of 3,4-Disubstituted Thiophenes: A Technical Guide from Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a deceptively simple sulfur-containing heterocycle, has etched an indelible mark on the landscape of modern science. Since its serendipitous discovery, its derivatives have become foundational pillars in both medicinal chemistry and materials science. Among these, the 3,4-disubstituted congeners have risen to particular prominence, serving as the linchpin for groundbreaking advancements, from life-saving pharmaceuticals to revolutionary conductive polymers. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic intricacies of 3,4-disubstituted thiophenes, offering field-proven insights and detailed methodologies for the discerning researcher.

A Journey Through Time: From Coal Tar Impurity to High-Tech Marvel

The story of thiophene begins in 1882 with Victor Meyer's astute observation of a persistent impurity in benzene derived from coal tar.[1] This "sulfur-containing benzene" exhibited unique reactivity, heralding the dawn of a new era in heterocyclic chemistry. The early decades were characterized by a fervent exploration of the fundamental reactivity of the thiophene ring and the development of seminal synthetic methods that remain relevant to this day. These classical syntheses provided the initial toolkit for accessing a diverse array of substituted thiophenes, laying the groundwork for future innovations.

A pivotal turning point in the history of 3,4-disubstituted thiophenes was the synthesis and polymerization of 3,4-ethylenedioxythiophene (EDOT). The resulting polymer, poly(3,4-ethylenedioxythiophene), or PEDOT, first reported by Bayer AG in 1989, exhibited an extraordinary combination of high electrical conductivity, optical transparency, and stability.[2] This discovery catalyzed a surge of research into 3,4-disubstituted thiophenes, transforming them from academic curiosities into indispensable components of modern electronic and biomedical devices.

Constructing the Core: Foundational Synthetic Strategies

The synthesis of 3,4-disubstituted thiophenes can be broadly approached in two ways: by constructing the thiophene ring with the desired substituents already in place, or by functionalizing a pre-existing thiophene core. The classical methods excel at the former, building the heterocyclic scaffold from acyclic precursors.

The Paal-Knorr Thiophene Synthesis (1884)

One of the earliest and most enduring methods for thiophene synthesis, the Paal-Knorr reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[3] This method is particularly effective for the preparation of 3,4-dialkyl and 3,4-diarylthiophenes. The choice of sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, is critical as it also acts as a dehydrating agent.[4][5]

Experimental Protocol: Paal-Knorr Synthesis of 3,4-Dimethylthiophene

-

Materials: 3,4-Dimethyl-2,5-hexanedione, Phosphorus pentasulfide (P₄S₁₀), Toluene, Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethyl-2,5-hexanedione (1.0 eq) in toluene.

-

Add phosphorus pentasulfide (0.5 eq) portion-wise to the stirred suspension.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,4-dimethylthiophene.

-

The causality behind this experimental design lies in the need to drive the cyclization and dehydration of the 1,4-dicarbonyl precursor. Toluene provides a suitable inert solvent with a high enough boiling point for the reaction to proceed efficiently. The portion-wise addition of P₄S₁₀ helps to control the initial exothermic reaction. The final workup with sodium bicarbonate neutralizes the acidic byproducts, and the extraction and chromatography steps are standard procedures for isolating and purifying the non-polar thiophene product.

The Hinsberg Thiophene Synthesis (1910)

The Hinsberg synthesis offers a route to 3,4-disubstituted thiophene-2,5-dicarboxylates through the condensation of an α-diketone with diethyl thiodiacetate in the presence of a base.[6][7][8][9] This method is particularly valuable for introducing carboxylic acid functionalities at the 2 and 5 positions, which can be further elaborated.

Experimental Protocol: Hinsberg Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

-

Materials: Benzil (α-diketone), Diethyl thiodiacetate, Sodium ethoxide, Ethanol, Hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve benzil (1.0 eq) and diethyl thiodiacetate (1.0 eq) in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

-

The base, sodium ethoxide, is crucial for deprotonating the α-carbon of the diethyl thiodiacetate, initiating the condensation with the α-diketone. The subsequent cyclization and dehydration lead to the formation of the thiophene ring. The acidic workup is necessary to neutralize the reaction mixture and precipitate the product.

The Fiesselmann Thiophene Synthesis (1950s)

Developed by Hans Fiesselmann, this versatile method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[10][11][12][13][14][15] This synthesis is instrumental in creating thiophenes with specific functional groups that are not easily accessible through other methods.

Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxy-4-phenylthiophene-2-carboxylate

-

Materials: Ethyl phenylpropiolate, Ethyl thioglycolate, Sodium ethoxide, Ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl thioglycolate (1.0 eq) dropwise at 0 °C.

-

After stirring for 15 minutes, add ethyl phenylpropiolate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the mixture into ice-water and acidify with a suitable acid (e.g., acetic acid).

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired product.

-

The base-catalyzed Michael addition of the thioglycolate to the acetylenic ester is the key initial step. Subsequent intramolecular cyclization (Dieckmann condensation) and tautomerization lead to the formation of the 3-hydroxythiophene derivative. The careful control of temperature during the initial addition is important to manage the exothermic reaction and prevent side products.

The Gewald Aminothiophene Synthesis (1960s)

The Gewald synthesis is a powerful multi-component reaction that provides access to polysubstituted 2-aminothiophenes.[16][17] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. This one-pot procedure is highly efficient for creating amino-functionalized thiophenes, which are valuable precursors in medicinal chemistry.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Materials: 2-Butanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine (base), Ethanol.

-

Procedure:

-

In a round-bottom flask, combine 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (1.5 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture at 50-60 °C for 1-2 hours.

-

Cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the crystals by filtration, wash with cold ethanol, and dry to obtain the 2-aminothiophene derivative.

-

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization. The base, morpholine, catalyzes both the initial condensation and the cyclization steps. The mild heating promotes the reaction, and the product often crystallizes directly from the reaction mixture upon cooling, simplifying purification.

Modern Synthetic Tooling: Precision and Versatility

While classical methods provide robust access to many 3,4-disubstituted thiophenes, modern synthetic chemistry has introduced more sophisticated strategies for their preparation, particularly for unsymmetrically substituted derivatives.

Functionalization of Pre-formed Thiophenes

A common and powerful approach involves the selective functionalization of readily available 3,4-dihalothiophenes, such as 3,4-dibromothiophene. This precursor can be synthesized by the selective debromination of 2,3,4,5-tetrabromothiophene.[1][18][19]

Experimental Protocol: Synthesis of 3,4-Dibromothiophene from 2,3,4,5-Tetrabromothiophene

-

Materials: 2,3,4,5-Tetrabromothiophene, Zinc powder, Acetic acid, Water.

-

Procedure:

-

In a reaction vessel, suspend 2,3,4,5-tetrabromothiophene (1.0 eq) in a mixture of acetic acid (2.0-3.0 eq) and water.

-

At room temperature, add zinc powder (3.0-6.0 eq) portion-wise over a period to control the exothermic reaction.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Heat the mixture to 55-70 °C and reflux for 2-4 hours.

-

After completion, the product can be isolated by steam distillation or extraction, followed by purification via distillation under reduced pressure.

-

The higher reactivity of the α-positions (2 and 5) of the thiophene ring towards reduction allows for the selective removal of the bromine atoms at these positions by zinc in an acidic medium, yielding the desired 3,4-dibromothiophene.

Palladium-Catalyzed Cross-Coupling Reactions

3,4-Dibromothiophene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 3 and 4 positions.[2] These reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, offer unparalleled control over the final structure.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,4-Dibromothiophene

-

Materials: 3,4-Dibromothiophene, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water.

-

Procedure:

-

In a Schlenk flask, combine 3,4-dibromothiophene (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-catalyst or generated in situ from Pd(OAc)₂ and PPh₃.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by column chromatography to yield 3,4-diphenylthiophene.

-

The palladium catalyst is the heart of this transformation, undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond. The base is required to activate the boronic acid for the transmetalation step. The choice of ligand, solvent, and base can be critical for achieving high yields and preventing side reactions.

The Fruits of Synthesis: Applications in Materials Science and Medicinal Chemistry

The synthetic versatility of 3,4-disubstituted thiophenes has led to their widespread application in diverse scientific fields.

Materials Science: The PEDOT Revolution

The most prominent application of a 3,4-disubstituted thiophene in materials science is undoubtedly that of EDOT in the production of PEDOT.[4][20] The resulting polymer exhibits a unique combination of properties that make it highly desirable for a range of applications, including transparent conductive coatings, antistatic layers, organic light-emitting diodes (OLEDs), and thermoelectric devices.

| Property | Typical Values for PEDOT:PSS | Significance |

| Electrical Conductivity | 1 - 1000 S/cm (can be >4000 S/cm with post-treatment)[15][21] | Enables its use as a transparent electrode, replacing brittle metal oxides like ITO. |

| Optical Transparency | >80% in the visible spectrum | Crucial for applications in displays, touch screens, and solar cells. |

| Work Function | Tunable (typically 4.8 - 5.2 eV) | Allows for efficient charge injection/extraction in organic electronic devices. |

| Thermoelectric Power Factor | Up to ~700 µW m⁻¹ K⁻²[19] | Positions it as a promising material for waste heat recovery and thermal energy harvesting. |

| Charge Carrier Mobility | 10⁻⁵ to >92 cm²V⁻¹s⁻¹ for polythiophenes[22] | A key parameter determining the performance of organic field-effect transistors (OFETs). Functionalization of the thiophene backbone can significantly influence mobility.[23] |

The performance of PEDOT films can be significantly enhanced through various post-treatment methods, such as solvent treatment or the addition of co-solvents, which alter the film morphology and improve conductivity.

Medicinal Chemistry: A Privileged Scaffold

The thiophene ring is a well-established bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[24] 3,4-Disubstituted thiophenes have been explored for a wide range of therapeutic applications due to their ability to present substituents in a defined spatial orientation, allowing for precise interactions with biological targets.[25][26]

| Drug Name | Therapeutic Area | Mechanism of Action (Simplified) | Key Pharmacokinetic Parameters |

| Tinoridine | Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Also acts as a free radical scavenger and modulates the Nrf2 pathway.[1][16][20][27][28] | Well-absorbed orally. |

| Tiaprofenic Acid | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[3][17][24][29] | Rapidly absorbed from the GI tract. Tmax: 30-90 minutes. Half-life: ~2-4.4 hours. Primarily excreted by the kidneys after metabolism.[3][29] |

| Sertaconazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. Also exhibits direct membrane-damaging effects.[5][18][30][31][32] | Low systemic absorption after topical application.[5][30] |

The structural features of these molecules, including the 3,4-disubstituted thiophene core, are crucial for their interaction with their respective biological targets.

Visualizing the Core Methodologies

To further elucidate the key synthetic transformations discussed, the following diagrams illustrate the workflows and pathways.

Conclusion and Future Outlook

From its humble origins as a coal tar byproduct, thiophene has evolved into a cornerstone of modern chemistry. The journey of 3,4-disubstituted thiophenes, in particular, exemplifies the power of synthetic innovation to unlock novel functionalities and applications. The development of classical and modern synthetic methodologies has provided access to a vast chemical space of derivatives with tailored properties. These compounds are at the forefront of innovation in both medicinal chemistry, as seen in their role as key pharmacophores, and in materials science, with the remarkable success of the conducting polymer PEDOT.

The future of 3,4-disubstituted thiophenes is bright, with ongoing research focused on developing more efficient and sustainable synthetic methods, exploring new applications in areas such as bioelectronics and energy storage, and designing novel therapeutic agents with enhanced efficacy and safety profiles. As our understanding of the structure-property relationships of these versatile heterocycles continues to grow, so too will their impact on science and technology.

References

- 1. What is the mechanism of Tinoridine hydrochloride? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. mims.com [mims.com]

- 4. Recent Progress on PEDOT-Based Thermoelectric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 10. Pharmacokinetics of tiaprofenic acid after oral administration in fasting patients during and between migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 14. Fiesselmann thiophene synthesis | Filo [askfilo.com]

- 15. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 16. What is Tinoridine hydrochloride used for? [synapse.patsnap.com]

- 17. Human pharmacokinetics of tiaprofenic acid after regular and sustained release formulations: lack of chiral inversion and stereoselective release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 3,4-Dibromothiophene (3141-26-2) 1H NMR spectrum [chemicalbook.com]

- 22. mdpi.com [mdpi.com]

- 23. On the relations between backbone thiophene functionalization and charge carrier mobility of A–D–A type small molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. The pharmacokinetics of sustained release tiaprofenic acid in elderly arthritic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sertaconazole: pharmacology of a gynecological antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Sertaconazole - Wikipedia [en.wikipedia.org]

- 32. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

An In-depth Technical Guide to Dimethyl Thiophene-3,4-dicarboxylate as a Bioactive Scaffold

Foreword: Unveiling the Potential of a Versatile Heterocyclic Core

In the landscape of medicinal chemistry and drug discovery, the thiophene ring stands as a privileged scaffold. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its role in a multitude of clinically significant therapeutics.[1][2] This guide delves into a specific, yet promising, derivative: Dimethyl thiophene-3,4-dicarboxylate (DMTD). While direct, extensive biological data on DMTD is emerging, its structural alerts, the known activities of its analogs, and its synthetic accessibility position it as a molecule of significant interest for researchers, scientists, and drug development professionals. This document serves as a technical primer and a strategic guide to unlocking its potential.

Molecular Profile and Physicochemical Properties

This compound is a symmetrically substituted thiophene derivative. Its core structure, featuring two adjacent methoxycarbonyl groups, imparts specific electronic and steric characteristics that are crucial for its potential biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 4282-35-3 | [3][4] |

| Molecular Formula | C₈H₈O₄S | [3][4] |

| Molecular Weight | 200.21 g/mol | [3][4] |

| SMILES | COC(=O)C1=CSC=C1C(=O)OC | [3] |

| Physical Form | Colorless to pale yellow clear liquid (estimated) | [5] |

| Solubility | Soluble in alcohol; sparingly soluble in water (351.5 mg/L est.) | [5] |

The presence of the electron-withdrawing carboxylate groups deactivates the thiophene ring, influencing its metabolic stability and potential for electrophilic substitution reactions. This is a critical consideration in drug design, as the thiophene ring can be a "structural alert" for metabolism by cytochrome P450 enzymes into reactive S-oxides and epoxides, which can lead to toxicity.[6] The specific substitution pattern of DMTD may modulate this metabolic fate.

Synthesis and Chemical Reactivity

DMTD is accessible through established synthetic routes, with cross-coupling reactions being a common strategy.[4][7] A prevalent and reliable method involves the cyclization of appropriate precursors.

Protocol: Gewald Aminothiophene Synthesis

A versatile method for synthesizing substituted thiophenes is the Gewald reaction. While not a direct synthesis for DMTD itself, it is fundamental for creating highly functionalized thiophene precursors, such as the closely related and biologically active 2,5-diaminothiophene-3,4-dicarboxylate derivatives.[8][9] Understanding this synthesis provides a basis for accessing a library of DMTD analogs.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of elemental sulfur in a suitable solvent (e.g., ethanol or dimethylformamide), add an activated methylene nitrile (e.g., malononitrile) and a carbonyl compound.

-

Base Catalysis: Introduce a base catalyst, typically a secondary or tertiary amine like morpholine or triethylamine, to initiate the condensation reaction.

-

Reaction Conditions: The mixture is typically stirred at a controlled temperature, often ranging from room temperature to a gentle reflux, for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.

The ester groups on the DMTD scaffold are reactive handles for further chemical modification, allowing for the creation of amides, hydrazides, or other functional groups to explore structure-activity relationships (SAR).

Documented and Inferred Biological Activity

Direct studies on this compound have indicated it possesses cytotoxic properties .[4] The proposed mechanism for this activity is its potential to act as a DNA and RNA alkylating agent , although the specific interactions with these macromolecules remain to be fully elucidated.[4]

Evidence from Structurally Related Analogs

The true potential of the thiophene-3,4-dicarboxylate core is highlighted by the potent bioactivities of its derivatives. A series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives have been synthesized and evaluated, revealing significant therapeutic promise.[8]

-

Anticancer Activity: Several DDTD azomethine derivatives exhibited potent antiproliferative activity against human breast cancer (T47D, MCF-7), cervical cancer (HeLa), and endometrial cancer (Ishikawa) cell lines. Notably, some compounds showed greater potency (IC50 values as low as 2.3 µM) against the T47D cell line than the standard chemotherapeutic agent, Doxorubicin.[8]

-

Antimicrobial Activity: The same library of DDTD derivatives was tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). One derivative containing a nitrofurfural moiety demonstrated the highest efficacy against all three microbial pathogens simultaneously.[8]

-

Enzyme Inhibition: Some of these compounds also displayed concentration-dependent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the management of diabetes and obesity.[8]

This compelling evidence for potent and diverse bioactivity in closely related structures strongly suggests that the DMTD scaffold is a valuable starting point for the development of novel therapeutic agents. The core structure appears to be well-tolerated by biological targets, and its functional groups provide ideal points for chemical diversification to optimize potency and selectivity.

Proposed Research Workflow for Bioactivity Screening

To systematically evaluate this compound and its derivatives, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize its therapeutic potential.

Caption: A tiered workflow for the systematic evaluation of DMTD.

Workflow Explanation:

-

Tier 1: Primary Screening: The initial phase focuses on synthesizing DMTD and a small, diverse library of its derivatives. These compounds would then undergo broad-based screening.

-

Cytotoxicity Profiling: Utilizing a standardized panel, such as the National Cancer Institute's NCI-60 cell line screen, will provide initial data on antiproliferative activity and identify cancer types that are particularly sensitive.

-

Antimicrobial Assays: A broad-spectrum screen against representative panels of bacteria (Gram-positive and -negative) and fungi will determine its potential as an anti-infective agent.

-

-

Tier 2: Target Identification and SAR: Hits from Tier 1 will be advanced to more focused studies.

-

Mechanism of Action (MoA): Experiments should be designed to validate the initial hypothesis of DNA/RNA alkylation. This could include DNA intercalation assays, topoisomerase inhibition assays, or cell cycle analysis.

-

Enzyme Inhibition: Based on the results from DDTD analogs, screening against relevant enzyme panels (e.g., kinases, phosphatases like PTP1B) is warranted.

-

SAR Analysis: By comparing the activity of different analogs, a clear structure-activity relationship can be established to guide the design of more potent and selective compounds.

-

-

Tier 3: Lead Optimization: The most promising compounds will undergo preclinical evaluation.

-

ADMET Profiling: In vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity is crucial. Particular attention should be paid to metabolic stability assays using liver microsomes to assess the potential for reactive metabolite formation from the thiophene ring.[6]

-

In Vivo Models: Efficacy will be tested in relevant animal models, such as tumor xenograft models for anticancer agents or infection models for antimicrobial candidates.

-

Conclusion and Future Outlook

This compound represents a synthetically tractable and highly promising molecular scaffold. While its own biological profile is still under preliminary investigation, the potent anticancer, antimicrobial, and enzyme-inhibitory activities of its close chemical relatives provide a strong impetus for its further development.[8] The presence of two ester functionalities offers a straightforward path for chemical elaboration, enabling a systematic exploration of its structure-activity landscape. By following a structured research and screening workflow, the scientific community can effectively probe the therapeutic potential of DMTD, potentially leading to the discovery of novel drug candidates with significant clinical utility.

References

- 1. sciensage.info [sciensage.info]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4282-35-3 | EAA28235 [biosynth.com]

- 5. 3,4-dimethyl thiophene, 632-15-5 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical Analysis of Substituted Thiophenes' Electronic Properties

Abstract: Thiophene and its derivatives represent a cornerstone in the development of advanced functional materials, finding critical applications in organic electronics and medicinal chemistry.[1][2] Their utility is intrinsically linked to their versatile electronic properties, which can be precisely tuned through chemical substitution. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to study and predict the electronic characteristics of substituted thiophenes. We delve into the foundational principles of Density Functional Theory (DFT), explore the causal relationships between substituent identity and electronic modulation, and present a practical computational workflow for conducting these analyses. Case studies in organic semiconductors and Quantitative Structure-Activity Relationship (QSAR) for drug design illustrate the real-world application and predictive power of these theoretical approaches.

Introduction: The Enduring Significance of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged scaffold" in both materials science and medicinal chemistry.[2] Its aromaticity, stemming from the delocalization of six π-electrons over the ring, endows it with significant chemical and thermal stability.[3][4] This inherent stability, combined with the ease of functionalization at multiple positions, makes it an ideal building block for complex molecular architectures.

In the realm of organic electronics , thiophene derivatives are indispensable. Their π-conjugated systems facilitate efficient charge transport, making them essential components in:

-

Organic Field-Effect Transistors (OFETs): Where they serve as high-mobility semiconductor materials.[3][5]

-

Organic Photovoltaics (OPVs) / Solar Cells: Acting as excellent electron donor units due to their electron-rich nature and tunable energy levels.[1][3]

-

Organic Light-Emitting Diodes (OLEDs): Utilized as charge transport and luminescent materials, contributing to device efficiency and stability.[1][6]

In drug development , the thiophene ring is a key pharmacophore found in numerous FDA-approved drugs.[2] It often serves as a bioisosteric replacement for a phenyl ring, improving physicochemical properties, metabolic stability, and binding affinity to biological targets.[2] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] Theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed to correlate the electronic properties of thiophene derivatives with their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]

Understanding and predicting how chemical modifications to the thiophene core influence its electronic properties is paramount for the rational design of new materials and therapeutic agents.

Theoretical Foundations: Modeling Electronic Properties with Density Functional Theory (DFT)

The prediction of molecular electronic properties is a cornerstone of modern computational chemistry. Among the available methods, Density Functional Theory (DFT) has emerged as the workhorse for studying systems like substituted thiophenes due to its excellent balance of computational cost and accuracy.[10][11]

2.1 The Rationale for DFT

Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach significantly reduces computational time, allowing for the study of larger and more complex thiophene-based systems.

A typical DFT calculation involves the selection of:

-

An Exchange-Correlation Functional: This is the core approximation in DFT. For organic molecules like thiophenes, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometries and electronic properties.[11][12][13]

-

A Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. The 6-31G(d) basis set is a common and effective choice, providing a good description of electron distribution, including polarization functions (d) on heavy atoms, which are crucial for accurately modeling the sulfur atom in thiophene.[12][13]

2.2 Key Electronic Descriptors

DFT calculations provide several key parameters that describe the electronic nature of a molecule. The most critical for substituted thiophenes are the energies of the Frontier Molecular Orbitals (FMOs):

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy level indicates a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

-

HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a critical parameter. It correlates with the chemical reactivity and kinetic stability of the molecule and is a primary determinant of its optical and electronic properties.[14] A smaller gap generally implies that the molecule can be excited by lower-energy light and will have higher reactivity.[15]

The Role of Substituents: Modulating Thiophene's Electronic Landscape

The true power of the thiophene scaffold lies in its tunability. By attaching different functional groups (substituents) to the thiophene ring, we can systematically alter the energies of the HOMO and LUMO, thereby engineering the material's properties. Substituents are broadly classified into two categories.

3.1 Electron-Donating Groups (EDGs)

EDGs are groups that donate electron density to the π-conjugated system of the thiophene ring. Common examples include alkyl (-R), alkoxy (-OR), and amine (-NR2) groups.

-

Causality: By pushing electron density into the ring, EDGs destabilize the HOMO, causing its energy level to increase (become less negative).[16][17] The effect on the LUMO is typically less pronounced.

-

Consequence: The primary result of adding an EDG is a decrease in the HOMO-LUMO gap , making the molecule a better electron donor and shifting its absorption spectrum to longer wavelengths (a red shift).[18] This is a key strategy for designing donor materials in organic solar cells.[19]

3.2 Electron-Withdrawing Groups (EWGs)

EWGs are groups that pull electron density away from the π-conjugated system. Common examples include cyano (-CN), nitro (-NO2), and ketone (-C=O) groups.[20]

-

Causality: By withdrawing electron density, EWGs stabilize both the HOMO and LUMO, causing their energy levels to decrease (become more negative). The effect is generally more significant on the LUMO.[16][21]

-

Consequence: The addition of an EWG lowers the LUMO, making the molecule a better electron acceptor. This also typically leads to a decrease in the HOMO-LUMO gap .[21][22] This principle is fundamental to creating donor-acceptor (D-A) type polymers for various electronic applications.[20]

The interplay between these effects allows for precise control over the electronic character of substituted thiophenes.

}

Caption: Impact of substituents on thiophene's frontier orbitals.Table 1: Summary of Substituent Effects on Electronic Properties

| Substituent Type | Example Groups | Effect on HOMO Energy | Effect on LUMO Energy | Resulting HOMO-LUMO Gap (Eg) | Application Implication |

| Electron-Donating (EDG) | -CH3, -OCH3, -NH2 | Increases (destabilizes) | Minimal change | Decreases | Enhances electron-donating character (for OPV donors) |

| Electron-Withdrawing (EWG) | -CN, -NO2, -CF3 | Decreases (stabilizes) | Decreases (stabilizes) | Decreases | Enhances electron-accepting character (for D-A polymers) |